molecular formula C11H8FN3 B6257697 3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile CAS No. 1247592-75-1

3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B6257697
CAS No.: 1247592-75-1
M. Wt: 201.20 g/mol
InChI Key: OLHRXTZWPLISBQ-UHFFFAOYSA-N
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Description

3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a fluorine atom, a nitrile group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Nitrile group introduction: This can be done via a Sandmeyer reaction, where an aryl amine is converted to an aryl nitrile using copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and reduction reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation and reduction reactions: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products

    Substitution reactions: Products with different substituents replacing the fluorine atom.

    Oxidation and reduction reactions: Amines or carboxylic acids derived from the nitrile group.

    Coupling reactions: Biaryl or styrene derivatives.

Scientific Research Applications

3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Biological studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzonitrile
  • 4-fluoro-3-(3-methyl-1H-pyrazol-1-yl)benzonitrile
  • 3-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile

Uniqueness

3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in drug discovery and development.

Properties

CAS No.

1247592-75-1

Molecular Formula

C11H8FN3

Molecular Weight

201.20 g/mol

IUPAC Name

3-fluoro-4-(3-methylpyrazol-1-yl)benzonitrile

InChI

InChI=1S/C11H8FN3/c1-8-4-5-15(14-8)11-3-2-9(7-13)6-10(11)12/h2-6H,1H3

InChI Key

OLHRXTZWPLISBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=C(C=C2)C#N)F

Purity

95

Origin of Product

United States

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